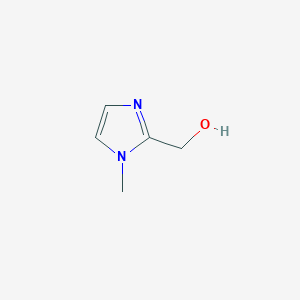amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- CAS No. 16421-41-3](/img/structure/B106409.png)
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in different areas.
Mécanisme D'action
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- works by binding to specific biomolecules, such as proteins and enzymes, through its azo group and acetyl group. This binding results in a change in the fluorescence emission of the compound, which can be detected and used to study the interaction between the biomolecule and the compound.
Effets Biochimiques Et Physiologiques
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- has been shown to have minimal biochemical and physiological effects on living organisms. However, further studies are needed to determine its long-term effects and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- is its high sensitivity and selectivity towards specific biomolecules. It is also easy to use and can be used in different experimental conditions. However, one of the limitations is its cost, which can be a barrier for some research groups.
Orientations Futures
There are several future directions for the application of Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- in different areas of scientific research. One of the future directions is the development of new synthesis methods that are more efficient and cost-effective. Another future direction is the application of the compound in drug discovery and development, where it can be used as a tool to study the interaction between drugs and biomolecules. Additionally, the compound can be used in the development of new diagnostic tools for different diseases.
In conclusion, Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- is a synthetic compound with potential applications in different areas of scientific research. Its high sensitivity and selectivity towards specific biomolecules make it a valuable tool for studying different biological processes. Further research is needed to explore its full potential and to determine its long-term effects and toxicity.
Méthodes De Synthèse
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- can be synthesized using different methods. One of the most common methods involves the reaction of 4-methoxyaniline with 2,4-dinitrobenzenediazonium salt, followed by the reaction of the resulting diazonium salt with N-(2-bromoethyl)phthalimide. The product obtained is then treated with sodium hydroxide to yield Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-.
Applications De Recherche Scientifique
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- has potential applications in different areas of scientific research. One of the main areas of application is in the field of bio-imaging, where it can be used as a fluorescent probe to detect different biomolecules. It can also be used as a tool to study protein-protein interactions and enzyme kinetics.
Propriétés
Numéro CAS |
16421-41-3 |
|---|---|
Nom du produit |
Acetamide, N-[5-[[2-(acetyloxy)ethyl](phenylmethyl)amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]- |
Formule moléculaire |
C26H26N6O8 |
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
2-[5-acetamido-N-benzyl-4-[(2,4-dinitrophenyl)diazenyl]-2-methoxyanilino]ethyl acetate |
InChI |
InChI=1S/C26H26N6O8/c1-17(33)27-22-14-25(30(11-12-40-18(2)34)16-19-7-5-4-6-8-19)26(39-3)15-23(22)29-28-21-10-9-20(31(35)36)13-24(21)32(37)38/h4-10,13-15H,11-12,16H2,1-3H3,(H,27,33) |
Clé InChI |
JNVFJTYCXXHXEF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CC3=CC=CC=C3 |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC(=O)C)CC3=CC=CC=C3 |
Autres numéros CAS |
16421-41-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)

![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)










